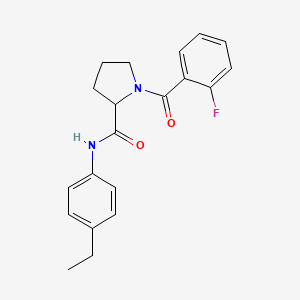
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)prolinamide, commonly known as EF-24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EF-24 belongs to the class of curcumin analogs, which are known for their anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
The mechanism of action of EF-24 is complex and involves multiple pathways. EF-24 has been found to inhibit the activity of NF-kB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the activity of STAT3, a transcription factor that is overexpressed in many types of cancer. EF-24 has also been shown to induce the production of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
EF-24 has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EF-24 has also been found to reduce oxidative stress by increasing the production of antioxidants. In addition, EF-24 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Advantages and Limitations for Lab Experiments
One of the advantages of EF-24 is its potent anticancer properties. It has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer therapy. However, EF-24 has some limitations for lab experiments. It is a complex molecule that requires expertise in organic chemistry for its synthesis. In addition, EF-24 has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
EF-24 has shown promising results in preclinical studies, and there is a need for further research to explore its potential therapeutic applications. Some of the future directions for EF-24 research include:
1. Clinical trials to evaluate its safety and efficacy in humans.
2. Development of new formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a combination therapy with other anticancer drugs.
4. Investigation of its potential as a neuroprotective agent in neurodegenerative diseases.
5. Study of its mechanism of action in more detail to identify new targets for cancer therapy.
Conclusion:
EF-24 is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It possesses potent anti-inflammatory, antioxidant, and anticancer properties and has been found to inhibit the growth of various cancer cells. Further research is needed to explore its potential as a therapeutic agent in humans.
Synthesis Methods
EF-24 can be synthesized by a multistep process that involves the condensation of 4-ethylphenylhydrazine with 2-fluorobenzoyl chloride to form N-(4-ethylphenyl)-2-fluorobenzamide. This intermediate is then reacted with proline to form EF-24. The synthesis of EF-24 is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
EF-24 has been extensively studied for its potential therapeutic applications. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer properties. EF-24 has been found to inhibit the growth of various cancer cells, including breast, prostate, colon, and lung cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells.
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-2-14-9-11-15(12-10-14)22-19(24)18-8-5-13-23(18)20(25)16-6-3-4-7-17(16)21/h3-4,6-7,9-12,18H,2,5,8,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHOFYAVQEVHAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)
![1-(2,5-dimethylphenyl)-4-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B6004630.png)
![N-{2-[2-(2,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B6004639.png)
![2-(benzylthio)-N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6004640.png)

![1-{1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6004660.png)
![4-{[4-(2-ethoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B6004666.png)
![4-[4-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)phenyl]-2-methyl-3-butyn-2-ol](/img/structure/B6004674.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(3-pyridinyl)acetamide](/img/structure/B6004688.png)

![3-(1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)-1-propanol](/img/structure/B6004701.png)
![1-(cyclohexylmethyl)-3-{[4-(cyclopropylmethyl)-1-piperazinyl]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6004709.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B6004716.png)